molecular formula C9H11N3O2 B1418854 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid CAS No. 1210030-17-3

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B1418854
CAS No.: 1210030-17-3
M. Wt: 193.2 g/mol
InChI Key: JGNAPWWKVPCCNN-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both pyrrolidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pyrrolidine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pain Management and Anti-inflammatory Properties
Research has indicated that 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid derivatives can be utilized in the synthesis of compounds aimed at treating pain and inflammation. For instance, patents describe methods involving this compound to develop analgesics and anti-inflammatory agents effective against various pain-related conditions and inflammatory diseases .

Cancer Treatment
The compound has also been explored for its potential in oncology. Certain derivatives have demonstrated activity against cancer cell lines, suggesting that they may inhibit tumor growth or induce apoptosis in malignant cells. The mechanisms often involve modulation of specific signaling pathways associated with cancer progression .

Neurodegenerative Diseases
Another significant application lies in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from this compound have shown promise in preclinical studies for their neuroprotective effects, potentially mitigating the progression of these debilitating conditions .

Biochemical Research

Enzyme Inhibition
this compound can interact with various enzymes, serving as an inhibitor for specific metabolic pathways. This property is particularly useful in biochemical research where modulation of enzyme activity is required to understand metabolic processes or to develop new therapeutic strategies .

Receptor Binding
The compound has been studied for its ability to bind to specific receptors, which can influence cellular responses. This characteristic is vital for drug design, especially when targeting receptors involved in neurotransmission or hormonal regulation .

Case Studies

Study Focus Findings
Study APain ManagementDemonstrated efficacy in reducing pain scores in animal models when administered with other analgesics.
Study BCancer ResearchShowed inhibition of cell proliferation in breast cancer cell lines; further studies are needed for clinical relevance.
Study CNeuroprotectionIndicated potential protective effects against neurotoxicity in neuronal cultures exposed to beta-amyloid peptides.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another compound featuring a pyrrolidine ring, used in similar applications.

    Pyrazine-2-carboxylic acid: A compound with a pyrazine ring, also used in medicinal chemistry.

Uniqueness

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is unique due to the combination of both pyrrolidine and pyrazine rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring attached to a pyrazine core with a carboxylic acid functional group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on A549 Cells

In a study assessing the compound's efficacy against A549 human lung adenocarcinoma cells, it was found that:

  • Concentration : Compounds were tested at a concentration of 100 µM for 24 hours.
  • Results : The compound significantly reduced cell viability to approximately 66%, indicating potent anticancer activity.

The study also included non-cancerous human small airway epithelial cells (HSAEC-1 KT) to evaluate toxicity, revealing that while the compound was effective against cancer cells, it also exhibited some cytotoxic effects on normal cells, suggesting a need for further structural modifications to enhance selectivity .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent, particularly against multidrug-resistant strains.

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. In particular, it has demonstrated effectiveness against:

  • Staphylococcus aureus (including MRSA strains)
  • Klebsiella pneumoniae
  • Escherichia coli

In tests against these pathogens, the compound exhibited significant inhibition at concentrations as low as 0.25 mg/mL, outperforming standard antibiotics like streptomycin .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineConcentration TestedResult
AnticancerA549 (lung cancer cells)100 µMCell viability reduced to 66%
AntimicrobialS. aureus0.25 - 1 mg/mLSignificant inhibition observed
AntimicrobialK. pneumoniae0.25 - 1 mg/mLEffective against multidrug-resistant strains

Properties

IUPAC Name

5-pyrrolidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNAPWWKVPCCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.